Leptomerine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Profile and Biological Activity of Leptomerine

Leptomerine is a quinolinone alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a tree native to Brazil commonly known as "guarantã" [1] [2]. It has been identified as a potent acetylcholinesterase (AChE) inhibitor, showing potential for research in Alzheimer's Disease [3] [1] [4].

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅NO [3] [4] |

| CAS Registry Number | 22048-97-1 [3] [4] |

| Molecular Weight | 201.26 g/mol [3] [4] |

| Biological Activity | Anticholinesterasic (AChE Inhibitor) [3] [1] |

| Reported IC₅₀ Value | 2.5 μM (similar to the reference compound galanthamine, IC₅₀ = 1.7 μM) [1] |

| Potential Application | Alzheimer's Disease research [3] [1] |

Experimental Protocol for Isolation and Bioassay

The following workflow and detailed methods describe the bioassay-guided fractionation used to isolate this compound and test its activity.

Experimental Workflow for this compound

- Plant Material and Extraction: Dried and powdered stems of E. leiocarpa (1000 g) are extracted via maceration using ethanol (5 × 1.5 L) at room temperature. The combined ethanol extracts are concentrated to yield a crude extract [1].

- Acid-Base Partition for Alkaloid Enrichment: The crude ethanol extract is dissolved in acidified water (HCl 0.1 M). The acidic solution is first partitioned with hexane to remove non-alkaloidal components. The aqueous phase is then basified (pH ~10 with NH₄OH) and subsequently partitioned with chloroform (CHCl₃) to obtain the total alkaloid fraction [1].

- Chromatographic Purification: The alkaloid fraction is separated and purified using Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC).

- Bioassay for Acetylcholinesterase (AChE) Inhibition:

- TLC Bioassay Screening: A thin-layer chromatography (TLC) bioassay based on the method by Marston et al. is used for initial, rapid screening of HPLC fractions for AChE inhibitory activity [1].

- In vitro IC₅₀ Determination: The inhibitory activity of isolated pure compounds is quantified in vitro to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity). This compound showed the highest potency among the isolated alkaloids with an IC₅₀ of 2.5 μM [1].

Therapeutic Potential and Research Context

This compound is investigated primarily for its potential application in Alzheimer's Disease (AD) [3] [1]. The compound's mechanism of action involves increasing acetylcholine levels in the brain by inhibiting the acetylcholinesterase enzyme, which is a established therapeutic strategy for managing early-stage AD [1].

Beyond this compound, other alkaloids isolated from E. leiocarpa also demonstrate anticholinesterasic activity, though less potent. Research also indicates that leaf extracts of E. leiocarpa exhibit phytotoxic effects on weed germination, suggesting a broader range of biologically active compounds [5].

Key Takeaways for Researchers

- This compound is a potent, naturally occurring AChE inhibitor from Esenbeckia leiocarpa with an IC₅₀ comparable to the drug galanthamine.

- The established bioassay-guided fractionation protocol using ethanol extraction, acid-base partition, and RP-HPLC is effective for its isolation.

- This compound represents a promising natural lead for further investigation in neurodegenerative disease research.

References

- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. ... [pmc.ncbi.nlm.nih.gov]

- 2. Category: Esenbeckia - Wikimedia Commons leiocarpa [commons.wikimedia.org]

- 3. is an alkaloid from stems of this compound Engl. Esenbeckia leiocarpa [targetmol.com]

- 4. This compound | AChE Inhibitor [medchemexpress.com]

- 5. Phytotoxic effects of leaf extract of Esenbeckia Engl. leiocarpa [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Leptomerine Alkaloid from Rutaceae Family

Chemical Identification and Natural Sources

Leptomerine is a 4-quinolinone alkaloid first identified in species of the Rutaceae family. The compound has been systematically studied for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease [1] [2].

Chemical Characteristics:

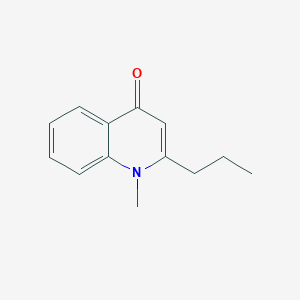

- IUPAC Name: N-methyl-2-propyl-4-quinolone [3]

- Molecular Formula: C₁₃H₁₅NO [4] [5]

- Molecular Weight: 201.26 g/mol [4] [5]

- CAS Registry Number: 22048-97-1 [4] [5]

- SMILES Notation: CN1C=2C(C(=O)C=C1CCC)=CC=CC2 [4]

Natural Sources and Isolation: this compound was initially isolated from Haplophyllum leptomerum (Rutaceae) [3]. Subsequent research has identified this alkaloid in Esenbeckia leiocarpa Engl., a Brazilian native tree commonly known as "guarantã" or "goiabeira" [1] [2] [6]. The first report of this compound in E. leiocarpa was published in 2010, expanding the known distribution of this compound within the Rutaceae family [1] [2].

Quantitative Pharmacological Data

Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa

| Compound/Extract | IC₅₀ Value | Reference Compound |

|---|---|---|

| This compound | 2.5 μM [1] [2] [7] | Galanthamine (IC₅₀ = 1.7 μM) [1] [2] |

| Kokusaginine | 46 μM [1] [2] | Physostigmine (IC₅₀ = 0.4 μM) [1] [2] |

| Leiokinine A | 0.21 mM [1] [2] | - |

| Skimmianine | 1.4 mM [1] [2] | - |

| Alkaloid fraction (chloroform) | 1.6 μg/mL [1] [2] | - |

| Hexane fraction | 6.0 μg/mL [1] [2] | - |

| Ethanol crude extract | 50.7 μg/mL [1] [2] | - |

Table 2: Comparative AChE Inhibitory Activity of Natural Alkaloids

| Natural AChE Inhibitor | Plant Source | IC₅₀ Value | Therapeutic Status |

|---|---|---|---|

| This compound | Esenbeckia leiocarpa | 2.5 μM [1] [2] | Research compound |

| Galanthamine | Narcissus spp. (Amaryllidaceae) | 1.7 μM [1] [2] | Approved AD drug [8] |

| Huperzine A | Huperzia serrata (Lycopodiaceae) | ~0.1 μM [8] | Approved in China [8] |

| Physostigmine | Physostigma venenosum | 0.4 μM [1] [2] | Approved drug |

Experimental Protocols and Methodologies

Plant Material Collection and Extraction

Plant Material Verification:

- Stems of Esenbeckia leiocarpa were collected from cultivated specimens at "Cidade Universitária - Armando Salles de Oliveira - CUASO," USP, São Paulo State, Brazil [1]

- Taxonomic identification was performed by Dr. José Rubens Pirani [1]

- Voucher specimen (SPF 1169) was deposited at the Herbarium of the Departamento de Botânica, Instituto de Biociências, USP, São Paulo, SP, Brazil [1]

Extraction Protocol:

- Drying and Powdering: 1000 g of dry stems were powdered using appropriate milling equipment [1]

- Maceration Extraction: The powdered material was extracted with ethanol (5 × 1.5 L) using maceration method at room temperature [1]

- Extract Concentration: The combined ethanol extracts were concentrated under reduced pressure to obtain 35.8 g of crude ethanol extract [1]

- Acid-Base Partition: The crude extract was dissolved in HCl solution (0.1 M, 2 × 120 mL) and filtered to remove insoluble material [1]

- Defatting: The acid solution was partitioned with hexane (7 × 60 mL) to obtain hexane fraction (0.230 g) [1]

- Alkaloid Extraction: The acid aqueous fraction was basified with NH₄OH to pH 10 and partitioned with CHCl₃ to obtain the alkaloid fraction [1]

Bioactivity-Guided Fractionation

Initial Screening:

- The ethanol crude extract demonstrated significant AChE inhibition (91.1 ± 0.2% at 200 μg/mL) [1] [2]

- The alkaloid fraction showed the highest potency (IC₅₀ = 1.6 μg/mL) compared to hexane fraction (IC₅₀ = 6.0 μg/mL) and crude extract (IC₅₀ = 50.7 μg/mL) [1] [2]

Chromatographic Separation:

- Analytical HPLC: The alkaloid fraction (105.0 mg) was analyzed by HPLC, identifying 14 fractions [1] [2]

- TLC Bioautography: Fractions were screened for AChE inhibition using TLC bioassay according to Marston et al. [1] [2]

- Preparative HPLC: The alkaloid fraction was separated using RP-HPLC with acetonitrile-water-methanol (10:45:45) as mobile phase [1] [2]

- UV Detection: Monitoring at 242 nm with flow rate of 8 mL/min [1] [2]

- Compound Isolation: this compound was isolated from fraction Fr. 9 (tᵣ = 19.3 min) with yield of 16.0 mg from 105.0 mg alkaloid fraction [1] [2]

Structural Elucidation Techniques

Spectroscopic Analysis:

- 1D and 2D NMR: Comprehensive NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were performed for structural characterization [1] [2]

- Comparison with Literature: Data were compared with published values for authentication [1] [2]

- Mass Spectrometry: ESI-MS provided molecular ion information [1] [2]

Acetylcholinesterase Inhibition Assay

Experimental Protocol:

- Enzyme Source: Electric eel acetylcholinesterase (Type VI-S) [1]

- Spectrophotometric Method: Based on Ellman's method with acetylthiocholine iodide as substrate [1] [2]

- Detection: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as chromogenic agent [1] [2]

- Control Compounds: Galanthamine and physostigmine as reference standards [1] [2]

- Concentration Range: Test compounds evaluated from 10⁻¹⁰ to 10⁻³ M [1] [2]

- IC₅₀ Determination: Data analyzed by nonlinear regression to calculate half-maximal inhibitory concentrations [1] [2]

The following diagram illustrates the complete experimental workflow from plant material to bioactivity assessment:

Experimental workflow for this compound isolation and bioactivity assessment.

Mechanism of Action and Therapeutic Potential

Alzheimer's Disease Pathology and AChE Inhibition

Cholinergic Hypothesis: Alzheimer's disease is characterized by progressive cognitive dysfunction resulting from deficiency in cholinergic activity in the brain [1] [2]. Acetylcholinesterase inhibitors increase endogenous acetylcholine levels by preventing its hydrolysis, thereby boosting cholinergic neurotransmission [1] [2] [9].

Multi-Targeted Therapeutic Approach: Recent evidence suggests that AChE consistently colocalizes with amyloid deposits in Alzheimer's disease and may contribute to the generation of amyloid proteins [9]. AChE is recognized as a potent amyloid-promoting factor, and AChE inhibitors may help prevent the formation of toxic oligomeric forms of amyloid peptide [9].

Advantages of Plant-Derived AChE Inhibitors: Natural AChE inhibitors from plant sources like this compound offer an alternative approach to alleviate AD symptoms by potentially reducing Aβ aggregation alongside their cholinergic effects [9]. Phytomedicines typically demonstrate fewer side effects compared to synthetic drugs and may provide additional neuroprotective benefits through anti-inflammatory and antioxidant properties [9].

Research Applications and Commercial Availability

Research Use: this compound is marketed specifically for research applications related to Alzheimer's disease studies [4] [5]. The compound is available in various quantities from commercial suppliers specializing in research chemicals [4].

Commercial Specifications:

- Purity Levels: >98% to 99.96% [4] [5]

- Formulations: Powder form or DMSO solution (10 mM concentration) [4]

- Storage Conditions: Powder stable at -20°C for 3 years; solutions stable at -80°C for 6 months [4] [5]

- Solubility: 9 mg/mL in DMSO (44.72 mM) with sonication recommended [4]

Conclusion and Research Perspectives

This compound represents a promising natural product lead compound for Alzheimer's disease therapeutics, demonstrating AChE inhibitory activity comparable to the approved drug galanthamine. The well-established isolation protocol from Esenbeckia leiocarpa enables further investigation of this alkaloid's potential.

Future research directions should focus on:

- Structure-activity relationships of this compound analogs

- In vivo efficacy and pharmacokinetic studies

- Synergistic effects with other plant-derived neuroprotective compounds

- Multi-target activities beyond AChE inhibition

- Biosynthetic pathway elucidation to enable sustainable production through synthetic biology approaches [8]

References

- 1. from Stems of Esenbeckia leiocarpa Engl. ( Alkaloids ) as... Rutaceae [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids from Stems of Esenbeckia leiocarpa Engl. ... [mdpi.com]

- 3. of Haplophyllum leptomerum. I. The Alkaloids of structure this compound [link.springer.com]

- 4. is an this compound from stems of Esenbeckia leiocarpa Engl. alkaloid [targetmol.com]

- 5. | CAS 22048-97-1 | AbMole BioScience | this compound ... This compound [abmole.com]

- 6. Alkaloids From Stems of Esenbeckia Leiocarpa Engl. ... [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Alkaloids from Stems of Esenbeckia leiocarpa Engl. ... [academia.edu]

- 8. Biosynthesis of plant neuroactive alkaloids treating ... [pmc.ncbi.nlm.nih.gov]

- 9. A multi-targeted therapeutic potential in Alzheimer's disease [sciencedirect.com]

Phytochemical & Pharmacological Profile of Leptomerine

The table below summarizes the core information about leptomerine from the scientific literature:

| Aspect | Details |

|---|---|

| Source Plant | Haplophyllum leptomerum (Rutaceae family) [1] [2]. |

| Chemical Class | 4-Quinolinone alkaloid [1]. |

| Isolation Context | Isolated alongside other alkaloids like skimmianine from H. leptomerum [1] [2]. |

| Key Biological Activity | Potent acetylcholinesterase (AChE) inhibition [1]. |

| Reported Potency (IC₅₀) | 2.5 μM, which is comparable to the reference drug galanthamine (IC₅₀ = 1.7 μM) [1]. |

Experimental Workflow for Alkaloid Isolation & Screening

Based on the methodologies described in related research on Haplophyllum and the Rutaceae family, the general process for isolating and testing alkaloids like this compound involves the stages shown in the workflow below.

> Generalized workflow for the isolation of this compound and screening of its acetylcholinesterase inhibitory activity, based on standard phytochemical approaches.

Detailed Methodological Notes

The following points elaborate on the key stages of the workflow, with a focus on the information available from the search results.

- Extraction & Fractionation: A common and effective method for concentrating alkaloids from a crude ethanol extract is acid-base partition [1]. The plant material is first extracted with ethanol. The resulting crude extract is then dissolved in acid, which converts alkaloids into water-soluble salts. This acidic solution is washed with a non-polar solvent (like hexane) to remove neutral impurities. Finally, the solution is basified, causing the alkaloids to precipitate, and they are then extracted into an organic solvent like chloroform to yield an alkaloid-rich fraction [1].

- Separation & Identification: The alkaloid fraction is typically separated using techniques like preparative High-Performance Liquid Chromatography (HPLC) [1]. The structure of isolated compounds is confirmed using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, and by comparison with data reported in the scientific literature [1].

- Bioactivity Assay: The acetylcholinesterase (AChE) inhibitory activity reported for this compound was determined through in vitro enzyme inhibition assays [1]. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for reporting potency in such studies. The activity of this compound (IC₅₀ = 2.5 μM) was benchmarked against the approved Alzheimer's drug galanthamine (IC₅₀ = 1.7 μM) [1].

Guidance for Further Research

The available studies confirm that this compound is a promising natural product, but a definitive isolation guide for H. leptomerum is not fully detailed in the open access results I found. To proceed with laboratory work, you may need to:

- Consult Original Publications: The primary research articles, particularly older ones from journals like Chemistry of Natural Compounds which are cited in these results, may contain more granular experimental details [3] [2].

- Extrapolate from Related Species: The general methodology for alkaloid isolation from the Rutaceae family, as successfully applied to plants like Esenbeckia leiocarpa, provides a robust and reliable template that can be adapted for H. leptomerum [1].

References

Chemical Identifier for Leptomerine

From the search results, here is the basic chemical information for Leptomerine, which can be useful for ordering and characterizing the compound [1]:

| Item | Information |

|---|---|

| CAS Number | 22048-97-1 |

| Supplier | Biocrick (listed in background materials, not core content) [1] |

Workflow for Solubility Determination

Based on general best practices and methods described in the search results for similar compounds [2] [3], you can determine the solubility of this compound experimentally. The following diagram outlines the key stages of this process.

Experimental workflow for solubility determination

Suggested Experimental Protocol

Here is a detailed methodology you can adapt, drawing from techniques used in recent studies on natural product formulations and solubility measurements [2] [4] [3]:

- Stock Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound powder to pure DMSO in a sealed vial [3].

- Agitation and Equilibration: Agitate the mixture vigorously using a vortex mixer, followed by sonication in an ultrasonic bath (at a temperature below 60°C if stability is a concern). Allow the solution to equilibrate at room temperature (e.g., 25°C) for 24 hours with continuous shaking [2] [4].

- Separation: Centrifuge the solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to separate any undissolved material from the supernatant [3].

- Quantification:

- HPLC Analysis: Dilute the clear supernatant with a suitable mobile phase (e.g., methanol or acetonitrile-water mixtures). Analyze using a validated HPLC-UV method by comparing against a standard curve of this compound in the same diluent [4].

- NMR Spectroscopy (Alternative): As demonstrated for fragment-based screening, use an internal standard (e.g., isoleucine) and the ERETIC2 method or PULCON for absolute quantification via ¹H NMR without the need for a calibration curve [2].

Strategies for Solubility Enhancement

If this compound shows poor solubility, consider these formulation strategies, which have been successfully applied to other natural products like piperine [4]:

- Nanoparticle Formulation: Use techniques like flash nanoprecipitation with a Multi-Inlet Vortex Mixer (MIVM). Co-polymers like Eudragit L100-55 and stabilizers like Poloxamer 188 can be employed to create stable nanoparticle dispersions, significantly increasing apparent solubility [4].

- Binary Solvent Systems: If your assay conditions allow for a small percentage of organic solvent, test the solubility of this compound in binary mixtures, such as DMSO and water. The solubility typically increases with the DMSO fraction, which can be systematically characterized [3].

References

- 1. Tigecycline - Glycylcycline antibiotic CAS# 220620-09-7 [biocrick.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Approaches for Solubility ... [mdpi.com]

- 4. Significantly Increased Aqueous Solubility of Piperine via ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Leptomerine Acetylcholinesterase Inhibition Assay

Introduction to Acetylcholinesterase Inhibition and Therapeutic Potential

Alzheimer's disease (AD), the predominant form of dementia accounting for over 70% of all dementia cases, represents a significant and growing challenge in global healthcare. The pathology of this devastating neurodegenerative disorder is characterized by two hallmark features: amyloid fibrils and neurofibrillary tangles that progressively disrupt brain function, leading to profound memory loss and cognitive decline. Within this pathological context, acetylcholinesterase (AChE) has emerged as a crucial enzyme target, as it consistently colocalizes with amyloid deposits and accelerates the formation of toxic oligomeric forms of amyloid proteins. AChE performs the vital physiological function of hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses, thereby terminating neurotransmission signals. In Alzheimer's disease, however, enhanced AChE activity contributes to acetylcholine deficiency, which directly correlates with the cognitive symptoms observed in patients.

The therapeutic strategy of inhibiting AChE to maintain acetylcholine levels represents the primary pharmacological approach for managing Alzheimer's symptoms currently available. Approved AChE inhibitors such as donepezil, rivastigmine, and galantamine offer temporary symptomatic relief but are associated with significant limitations, including hepatotoxicity, cardiovascular adverse effects, and involuntary weight loss. This underscores the urgent need to discover novel, more efficient AChE inhibitors with improved safety profiles and enhanced brain penetration. Natural products, particularly phytomedicines containing flavonoids and polyphenols, have gained considerable research attention as promising sources of new AChE inhibitors. These compounds offer the advantages of better tolerability, lower cost, and multi-targeted therapeutic potential by combining AChE inhibition with antioxidant activity and metal chelation capabilities that address the oxidative stress component of neurodegenerative diseases.

Fundamental Mechanisms of Acetylcholinesterase Inhibition

Biochemical Principles

Acetylcholinesterase functions as a critical regulatory enzyme in the nervous system, catalyzing the hydrolysis of acetylcholine into acetate and choline at an extraordinary rate approaching diffusion limits. This rapid hydrolysis is essential for terminating cholinergic transmission and ensuring proper neuromuscular function and cognitive processes. When AChE activity is inhibited, acetylcholine accumulates in synaptic clefts, leading to excessive stimulation of cholinergic receptors and resulting in a variety of adverse effects including smooth muscle contractions, skeletal muscle twitching, glandular secretions, and potentially flaccid paralysis. The enzymatic activity of AChE follows Michaelis-Menten kinetics, with the conversion of substrate to product characterized by the kinetic parameter Km (Michaelis constant), which represents the substrate concentration at half-maximal velocity.

From a therapeutic perspective, AChE inhibitors can be categorized into several classes based on their mechanism of action: reversible inhibitors (such as donepezil and galantamine), which temporarily block the active site; irreversible inhibitors (including organophosphate nerve agents); and pseudo-irreversible inhibitors (such as carbamate-based drugs). The degree of inhibition is influenced by multiple factors, including the inhibitor concentration, incubation time, and the inhibitor dissociation constant (Ki). In experimental settings, the concentration-dependent rate constant of an inhibitor (k₁) can be determined and plotted against the inhibitor concentration [IX] to characterize inhibition kinetics, using the relationship 1/k₁ against 1/[IX]-(1-α), where α equals [S]/(Km+[S]), with [S] being the substrate concentration and Km the Michaelis-Menten constant.

Experimental Design Considerations

When designing AChE inhibition assays for leptomerine investigation, several critical factors must be addressed to ensure reliable and reproducible results:

Enzyme Source Selection: Researchers can choose between human recombinant AChE, electric eel AChE (commercially available), or cell-based systems expressing AChE. Each source offers distinct advantages: human recombinant enzyme provides species relevance, electric eel AChE offers high specific activity and cost-effectiveness, while cell-based systems (such as SH-SY5Y human neuroblastoma cells) maintain physiological cellular context and native enzyme environment.

Detection Method: The choice between colorimetric (Ellman's method) and fluorimetric (Amplite Red/Green) detection depends on the required sensitivity, available instrumentation, and potential interference from test compounds. Colorimetric methods benefit from simplicity and wide availability, while fluorimetric assays typically offer enhanced sensitivity and better suitability for high-throughput applications.

Metabolic Activation: Some compounds, including certain organophosphates, require biotransformation to become potent AChE inhibitors. Incorporating metabolic systems such as liver microsomes with NADPH cofactor enables detection of such pro-inhibitors, providing a more physiologically relevant assessment of inhibitor potential.

Controls and Validation: Appropriate positive controls (e.g., chlorpyrifos-oxon, BW284c51) and negative controls (DMSO vehicle) must be included in each experiment to ensure assay validity and reliability. Counter-screening assays should be implemented to identify false positives resulting from compound interference with detection systems.

Experimental Approaches and Methodologies

Overview of AChE Inhibition Assay Formats

The assessment of this compound's AChE inhibitory activity can be performed using multiple complementary assay formats, each offering distinct advantages and limitations. The selection of an appropriate assay format depends on the specific research objectives, available resources, and required throughput capacity. The three primary formats include enzyme-based assays using purified AChE, cell-based assays utilizing neuroblastoma cell lines, and metabolism-integrated assays that incorporate liver microsomes to detect compounds requiring bioactivation. Each format can be coupled with either colorimetric or fluorimetric detection methods, allowing researchers to tailor the approach to their specific needs and avoid potential interference issues.

Table 1: Comparison of AChE Inhibition Assay Formats

| Assay Format | Detection Methods | AChE Source | Throughput | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enzyme-Based | Colorimetric (Ellman), Fluorimetric (Amplite Green) | Human recombinant, Electric eel | High | Initial screening, IC₅₀ determination | Simple, cost-effective, direct enzyme interaction | Lacks cellular context, no membrane permeability data |

| Cell-Based | Fluorimetric (Amplite Red), Colorimetric | SH-SY5Y human neuroblastoma cells | Medium | Cellular activity, permeability assessment | Physiological relevance, intracellular targets | Lower throughput, potential cytotoxicity interference |

| Metabolism-Integrated | Colorimetric | Human recombinant AChE + liver microsomes | Medium | Pro-inhibitor identification, metabolic activation | Detects compounds requiring bioactivation | Additional complexity, metabolic variability |

The enzyme-based assay provides the most direct approach for evaluating AChE inhibition, allowing precise control over experimental conditions and direct measurement of inhibitor-enzyme interactions. This format is particularly valuable for initial screening of compound libraries and mechanistic studies of inhibition kinetics. The cell-based assay offers the advantage of physiological relevance, as the enzyme is present in its native cellular environment, and simultaneously provides information about cell permeability and potential cytotoxicity of test compounds. The metabolism-integrated assay addresses a critical gap in conventional screening by incorporating bioactivation capacity, which is essential for identifying compounds that require enzymatic conversion to become active AChE inhibitors, such as certain organophosphorus compounds.

Detection Methods and Principle

The quantitative assessment of AChE activity in inhibition assays relies on measuring the enzymatic conversion of substrate molecules to detectable products. The most widely employed detection methods are based on either colorimetric (spectrophotometric) or fluorimetric detection principles, each with specific substrates and detection chemistries.

Ellman's Colorimetric Method: This classical approach utilizes acetylthiocholine iodide as the substrate, which is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-[2-nitrobenzoic acid] (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion with strong absorbance at 405 nm. The rate of color development is directly proportional to AChE activity, and inhibitor potency is determined by the reduction in absorbance compared to untreated controls. This method is robust, cost-effective, and easily adaptable to most laboratory settings with standard spectrophotometric plate readers.

Fluorimetric Methods: These assays employ specialized substrates that yield fluorescent products upon enzymatic hydrolysis. The Amplite Red AChE assay kit uses a non-fluorescent substrate that is converted by AChE into a product that subsequently reacts with a peroxidase to generate strong red fluorescence (Ex/Em = 544/590 nm). The Amplite Green AChE assay kit utilizes a proprietary substrate that produces a bright green fluorescent product (Ex/Em = 490/520 nm) directly upon hydrolysis by AChE. Fluorimetric methods generally offer enhanced sensitivity and broader dynamic range compared to colorimetric detection, making them particularly suitable for high-throughput screening applications where subtle differences in inhibition potency must be detected.

Detailed Experimental Protocols

Enzyme-Based AChE Inhibition Assay (Colorimetric Method)

4.1.1 Reagents and Equipment

- Recombinant human AChE (commercially available, 50 mU/mL working concentration)

- Assay buffer (0.1 M phosphate buffer, pH 8.0)

- Substrate solution: Acetylthiocholine iodide (ATCΙ), 15 mM prepared in deionized water

- Colorimetric detection reagent: DTNB, 10 mM prepared in assay buffer

- Test compounds: this compound and reference inhibitors (e.g., donepezil, galantamine)

- Positive controls: Chlorpyrifos-oxon (10 μM) or BW284c51 (specific AChE inhibitor)

- Negative control: DMSO vehicle (matching concentration used for compound solubilization)

- Equipment: Multichannel pipettes, 96-well or 1536-well microplates, plate reader capable of measuring absorbance at 405 nm, incubation chamber maintained at 37°C

4.1.2 Assay Procedure

Preparation of reaction mixture: Prepare a working solution of AChE by diluting stock enzyme in assay buffer to achieve a final concentration of 50 mU/mL. Gently mix the solution by inversion, avoiding vortexing which may denature the enzyme.

Compound addition: Aliquot 23 nL of test compounds (this compound), positive controls, and negative controls into designated wells of a 1536-well plate using a precision pintool station. For 96-well formats, adjust volumes proportionally (typically 10-50 μL depending on final volume).

Enzyme addition and inhibition phase: Dispense 4 μL of the diluted AChE solution into each well using a multichannel dispenser. Seal the plate to prevent evaporation and incubate at room temperature for 30 minutes to allow inhibitor-enzyme interaction.

Substrate/Detector addition: Following the inhibition incubation, add 4 μL of a freshly prepared mixture containing DTNB (0.4 mM final concentration) and acetylthiocholine iodide (1.5 mM final concentration) to initiate the enzymatic reaction.

Kinetic measurement: Immediately transfer the plate to a preheated plate reader and measure absorbance at 405 nm every minute for 30 minutes at 25°C. The continuous monitoring allows calculation of reaction velocity from the linear portion of the progress curves.

Data collection: Record the absorbance values and export for subsequent analysis. Include blank wells containing all components except AChE to account for non-enzymatic hydrolysis.

4.1.3 Data Analysis and Calculation

Calculate the reaction velocity (V) for each well from the slope of the linear portion of the absorbance versus time plot.

Normalize data by setting the mean velocity of negative control (DMSO) wells to 100% activity and the mean velocity of positive control (full inhibitor) wells to 0% activity.

Calculate percentage inhibition for each test compound using the formula:

% Inhibition = [1 - (Vsample - Vpositive)/(Vnegative - Vpositive)] × 100

Generate dose-response curves by plotting percentage inhibition against logarithm of compound concentration and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fit).

Cell-Based AChE Inhibition Assay Using SH-SY5Y Neuroblastoma Cells

4.2.1 Cell Culture and Maintenance

- Maintain SH-SY5Y human neuroblastoma cells in complete medium consisting of a 1:1 mixture of F-12 and Eagle's minimum essential media supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 μg/mL streptomycin.

- Culture cells in 225 cm² flasks at 37°C in a humidified atmosphere containing 5% CO₂.

- For assay preparation, detach cells using 0.25% trypsin-EDTA solution, neutralize with complete medium, and centrifuge at 900 rpm for 4 minutes. Resuspend the cell pellet in customized assay medium (DMEM/F-12 without choline and phenol red) supplemented with 1% FBS.

4.2.2 Cellular AChE Inhibition Protocol

Cell plating: Prepare a cell suspension at a density of 500,000 cells/mL and filter through a cell strainer to ensure single-cell dispersion. Dispense 2000 cells/4 μL/well into sterile, cell culture-treated 1536-well black-walled, clear-bottom plates using a multichannel dispenser.

Cell attachment: Incubate plates overnight (18 hours) at 37°C and 5% CO₂ to allow cell attachment and recovery.

Compound treatment: Transfer 23 nL of test compounds (this compound), controls, and DMSO vehicle to the assay plates using a pintool station. Include cytotoxicity controls in separate plates if assessing selective inhibition.

Inhibition period: Incubate the treated cells for 1 hour at 37°C with 5% CO₂ to allow compound uptake and AChE interaction.

Detection: Add 4 μL of Amplite Red detection solution prepared according to manufacturer's instructions to each well using a flying reagent dispenser.

Signal development: Incubate assay plates for 40-90 minutes at room temperature protected from light.

Fluorescence measurement: Measure fluorescence intensity using a plate reader with excitation at 544 nm and emission at 590 nm.

Counter-screen for interference: Perform a parallel peroxidase inhibition assay using the Amplite Red peroxidase assay kit to identify compounds that interfere with the detection system rather than genuinely inhibiting AChE.

AChE Inhibition Assay with Metabolic Activation

4.3.1 Principle and Application

This protocol incorporates metabolic activation using liver microsomes to detect this compound metabolites that may possess enhanced AChE inhibitory activity. Many natural compounds undergo hepatic biotransformation to active metabolites, and this assay format provides critical information about potential in vivo activity that would be missed in conventional screening.

4.3.2 Protocol Steps

Preparation of metabolic system: Combine human recombinant AChE (50 mU/mL final concentration) with human liver microsomes (0.25 mg/mL final protein concentration) in potassium phosphate buffer (0.1 M, pH 7.4).

Dispense enzyme-microsome mixture: Aliquot 3 μL of the AChE-microsome mixture into each well of a 1536-well plate.

Compound addition: Transfer 23 nL of this compound (test compound), positive controls, and vehicle controls to designated wells.

Metabolic activation: Pre-incubate the plate for 15 minutes at 37°C to allow compound metabolism.

Initiation of reaction: Add 1 μL of NADPH solution (1 mM final concentration) to start the metabolic reactions and incubate for an additional 30 minutes at 37°C.

AChE activity detection: Add 4 μL of colorimetric detection solution (DTNB and acetylthiocholine iodide) and measure absorbance at 405 nm kinetically as described in section 4.1.2.

Table 2: Key Reagents and Optimal Concentrations for AChE Inhibition Assays

| Reagent/Component | Enzyme-Based Assay | Cell-Based Assay | Metabolism-Integrated Assay |

|---|---|---|---|

| AChE Source | Human recombinant (50 mU/mL) | SH-SY5Y cells (2000/well) | Human recombinant (50 mU/mL) |

| Incubation Time | 30 minutes (room temperature) | 1 hour (37°C, 5% CO₂) | 30 minutes (37°C) metabolic + 30 minutes enzymatic |

| Substrate Concentration | Acetylthiocholine iodide (1.5 mM) | Acetylthiocholine derivative (kit specified) | Acetylthiocholine iodide (1.5 mM) |

| Detection System | DTNB (0.4 mM), Absorbance 405 nm | Amplite Red, Fluorescence Ex/Em 544/590 nm | DTNB (0.4 mM), Absorbance 405 nm |

| Metabolic Component | Not applicable | Not applicable | Human liver microsomes (0.25 mg/mL) + NADPH (1 mM) |

Data Analysis and Interpretation

Quantification of Inhibition Potency

The primary quantitative parameter derived from AChE inhibition assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to reduce AChE activity by 50% under the experimental conditions. To calculate IC₅₀ values, measure percentage inhibition at multiple concentrations spanning at least three orders of magnitude (typically from nanomolar to micromolar range). Fit the concentration-response data to a four-parameter logistic equation using non-linear regression analysis:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

where Y is the percentage inhibition, X is the logarithm of compound concentration, Top and Bottom represent the upper and lower plateaus of the inhibition curve, and HillSlope describes the steepness of the curve. The quality of the curve fit should be assessed by the coefficient of determination (R²), with values >0.90 generally indicating acceptable data quality.

For more detailed mechanistic studies, the inhibition constant (Kᵢ) can be determined by measuring IC₅₀ values at different substrate concentrations and applying the Cheng-Prusoff equation for competitive inhibition:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis constant for acetylthiocholine hydrolysis by AChE (typically 0.1-0.2 mM). The determination of Kᵢ provides a substrate-independent measure of inhibitor affinity that allows more meaningful comparisons between different inhibitors.

Assessment of Inhibition Kinetics

To characterize the mechanism of this compound-mediated AChE inhibition, conduct detailed kinetic analyses by measuring enzyme activity at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk (double reciprocal) representations and analyze the pattern of line intersections to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms:

- Competitive inhibition: this compound binds exclusively to the free enzyme, competing with the substrate for the active site. Characterized by intersecting lines at the y-axis in Lineweaver-Burk plots.

- Non-competitive inhibition: this compound binds to both free enzyme and enzyme-substrate complex with equal affinity, indicated by lines intersecting on the x-axis.

- Uncompetitive inhibition: this compound binds only to the enzyme-substrate complex, resulting in parallel lines in Lineweaver-Burk plots.

- Mixed inhibition: this compound binds to both free enzyme and enzyme-substrate complex but with different affinities, producing lines that intersect in the second or third quadrant.

The kinetic mechanism has important implications for in vivo efficacy, as competitive inhibitors may have their effects modulated by fluctuating acetylcholine concentrations in synaptic clefts, while non-competitive inhibitors may provide more consistent inhibition regardless of neurotransmitter levels.

Technical Considerations and Optimization Strategies

Troubleshooting Common Issues

Successful implementation of AChE inhibition assays requires careful attention to potential technical challenges and implementation of appropriate countermeasures:

Compound Interference: Some test compounds may absorb light at the detection wavelength (405 nm for colorimetric assays) or autofluoresce at the emission wavelengths used in fluorimetric assays, leading to artificially high or low activity readings. To address this, include control wells containing compound without enzyme to correct for background absorbance or fluorescence. Additionally, counter-screening assays specifically designed to detect detection system interference should be implemented.

Solvent Effects: DMSO, commonly used for solubilizing test compounds, can affect AChE activity at higher concentrations. Maintain DMSO concentration consistently below 1% (v/v) across all samples, including controls, and verify that the solvent concentration does not significantly inhibit enzyme activity in preliminary experiments.

Enzyme Stability: AChE activity may decline with repeated freeze-thaw cycles or prolonged storage. Aliquot enzyme stocks and avoid more than three freeze-thaw cycles. Monitor enzyme activity routinely using quality control samples with known inhibitors to ensure consistent performance between experiments.

Linear Range Determination: Enzyme reactions must be measured within the linear range with respect to time and enzyme concentration. Perform preliminary experiments to establish the linear phase of the reaction, typically the initial 10-30 minutes after substrate addition. Measurements outside the linear range will lead to inaccurate velocity determinations and consequently unreliable inhibition values.

Validation and Quality Control

Rigorous assay validation is essential for generating reliable, reproducible data on this compound's AChE inhibitory activity. Implement the following quality control measures:

Z'-Factor Determination: Calculate the Z'-factor for each assay plate using the formula:

Z' = 1 - (3σ₊ + 3σ₋) / |μ₊ - μ₋|

where σ₊ and σ₋ are the standard deviations of positive and negative controls, and μ₊ and μ₋ are their respective means. Z'-factor values >0.5 indicate excellent assay quality suitable for inhibitor screening.

Inter-assay Precision: Assess variability between independent experiments by including reference inhibitors with known IC₅₀ values (e.g., donepezil, galantamine) in each assay. The coefficient of variation for IC₅₀ determinations of reference inhibitors should generally be <20% between experiments conducted on different days.

Dose-Response Consistency: Ensure that this compound produces well-behaved sigmoidal dose-response curves with Hill coefficients typically between 0.5 and 2.0. Hill coefficients outside this range may indicate aggregation, solubility issues, or multiple binding sites that require further investigation.

Workflow Visualization and Experimental Design

The following workflow diagrams illustrate the key procedural steps and decision points in conducting AChE inhibition assays to evaluate this compound activity:

Workflow Diagram 1: AChE Inhibition Assay Selection and Implementation Pathway

Workflow Diagram 2: Comparative Procedural Flows for Enzyme-Based and Cell-Based AChE Inhibition Assays

Conclusion

The comprehensive application notes and detailed protocols presented herein provide a robust framework for evaluating the acetylcholinesterase inhibitory activity of this compound using multiple complementary assay formats. The integrated approach encompassing enzyme-based, cell-based, and metabolism-integrated assays enables thorough characterization of both direct inhibition potential and physiologically relevant activity following biotransformation. The inclusion of rigorous quality control measures, troubleshooting guidelines, and data analysis methodologies ensures the generation of reliable, reproducible data suitable for publication and further drug development decision-making.

As research continues to explore natural products as sources of novel AChE inhibitors, this compound represents a promising candidate worthy of detailed investigation. The protocols outlined here not only facilitate the initial characterization of this compound's AChE inhibitory properties but also provide a foundation for subsequent mechanistic studies, structure-activity relationship analyses, and ultimately, preclinical development for neurodegenerative disorders such as Alzheimer's disease.

Leptomerine as an Acetylcholinesterase Inhibitor: Application Notes and Experimental Protocols

Compound Overview and Significance

Leptomerine is a naturally occurring alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a plant species belonging to the Rutaceae family and native to Brazil [1] [2]. Its significance in neuroscience and drug discovery research stems from its potent anticholinesterasic activity, which has been demonstrated in vitro [3]. This bioactivity positions this compound as a promising candidate for investigating novel therapeutic interventions for Alzheimer's Disease (AD) [3] [1].

The molecular foundation of its action lies in the inhibition of the enzyme acetylcholinesterase (AChE). In the context of Alzheimer's disease, the hydrolysis of the neurotransmitter acetylcholine (ACh) by AChE leads to decreased ACh levels in the brain, which is associated with the progressive cognitive decline characteristic of the condition [4] [5]. Inhibiting AChE is a established therapeutic strategy to increase acetylcholine concentration in the synaptic cleft, thereby boosting cholinergic neurotransmission and alleviating cognitive symptoms [4] [5].

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for this compound's AChE inhibitory activity compared to a standard reference compound and other related alkaloids from the same source.

Table 1: Bioactivity Profile of this compound and Reference Compounds

| Compound | IC₅₀ Value | Target | Source Organism | Reference Compound |

|---|---|---|---|---|

| This compound | 2.5 µM [1] [2] | AChE | Esenbeckia leiocarpa | N/A |

| Galanthamine | 1.7 µM [1] [2] | AChE | (Reference Standard) | N/A |

| Physostigmine | 0.4 µM [1] [2] | AChE | (Reference Standard) | N/A |

| Kokusaginine | 46 µM [1] [2] | AChE | Esenbeckia leiocarpa | This compound |

| Leiokinine A | 0.21 mM [1] [2] | AChE | Esenbeckia leiocarpa | This compound |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22048-97-1 [3] |

| Molecular Formula | C₁₃H₁₅NO [3] |

| Molecular Weight | 201.26 g/mol [3] |

| Solubility (DMSO) | 9 mg/mL (44.72 mM), sonication recommended [3] |

Detailed Experimental Protocols

Plant Material and Extraction Protocol

Principle: Bioactivity-guided fractionation is used to isolate active compounds from plant material based on their AChE inhibitory activity [1] [2].

Workflow:

Procedure:

- Plant Material Preparation: Dry stems of Esenbeckia leiocarpa are powdered using a standard mill [2].

- Maceration Extraction: The powdered plant material (1000 g) is exhaustively extracted with ethanol (5 × 1.5 L) using a maceration method at room temperature. The combined ethanol extracts are concentrated under reduced pressure to obtain a crude ethanol extract (e.g., 35.8 g) [2].

- Acid-Base Partition (Liquid-Liquid Extraction): a. The crude ethanol extract is dissolved in an aqueous acidic solution (e.g., 0.1 M HCl). b. The acidified solution is partitioned with an organic solvent such as hexane to remove non-acidic and non-polar components (Hexane Fraction) [1] [2]. c. The remaining acidic aqueous phase is then basified (e.g., to pH ~10 using NH₄OH), which converts alkaloids to their neutral form. d. The basified solution is subsequently partitioned with chloroform (CHCl₃) to recover the alkaloids, resulting in a chloroform fraction (Alkaloid Fraction) [1] [2].

- Chromatographic Isolation: a. The alkaloid fraction is analyzed and fractionated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). b. A typical mobile phase can be a mixture of acetonitrile, water, and methanol (e.g., 10:45:45) with UV detection at 242 nm [1] [2]. c. Fractions are collected based on retention time and screened for AChE inhibitory activity. This compound is typically identified in one of the mid-to-late eluting fractions [1].

In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Principle: This colorimetric assay measures the inhibitory activity of compounds against AChE. The enzyme hydrolyzes the substrate acetylthiocholine, producing thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically [5]. An inhibitor reduces the rate of this color formation.

Workflow:

Procedure:

- Reagent Preparation:

- Buffer: 0.1 M phosphate buffer, pH 8.0.

- AChE Enzyme: Commercially available electric eel AChE or enzyme from other sources like mouse brain cortex homogenate [1] [5].

- DTNB (Ellman's reagent): Prepared in the phosphate buffer.

- Substrate: Acetylthiocholine iodide, prepared in deionized water.

- Test Compound: Prepare this compound stock solution in DMSO and dilute with buffer. The final concentration of DMSO in the assay should be kept constant and below 1% (v/v) to avoid solvent effects [3].

- Assay Mixture: a. Pre-incubate the AChE enzyme with various concentrations of this compound (or blank/buffer for control) for a set time (e.g., 15-30 minutes) at room temperature. b. Add the reaction mixture containing the substrate (acetylthiocholine) and DTNB to initiate the reaction. c. Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes) [1].

- Measurement and Analysis:

a. Measure the absorbance of the reaction mixture at 412 nm using a microplate reader or spectrophotometer.

b. Calculate the percentage of AChE inhibition using the formula:

% Inhibition = [1 - (A_sample / A_control)] × 100where A_sample is the absorbance in the presence of the inhibitor, and A_control is the absorbance of the control (without inhibitor). c. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data with a non-linear regression curve [1] [2].

Mechanism of Action and Research Applications

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor [3] [1]. The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission, due in part to the hydrolysis of acetylcholine by AChE, contributes significantly to the cognitive symptoms of the disease [4] [5]. By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, thereby potentiating cholinergic transmission and potentially ameliorating cognitive deficits [4].

Table 3: Research Applications of this compound

| Research Area | Potential Application |

|---|---|

| Neuropharmacology | Mechanistic studies on cholinesterase inhibition and cholinergic signaling. |

| Medicinal Chemistry | As a lead compound for the synthesis of novel, more potent AChE inhibitors. |

| Natural Product Research | As a bioactivity marker for the standardization of plant extracts from Esenbeckia leiocarpa. |

| Drug Discovery for Alzheimer's Disease | In vitro and in vivo evaluation of efficacy in models of cognitive impairment. |

Formulation and Storage Recommendations

Solubilization: For in vitro assays, this compound is soluble in DMSO at concentrations up to 9 mg/mL (44.72 mM). Sonication is recommended to ensure complete dissolution [3].

Storage:

- Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years) [3].

- Stock Solution: Solutions in DMSO should be stored at -80°C and are stable for at least one year. Avoid multiple freeze-thaw cycles by preparing single-use aliquots [3].

- Shipping: When transporting, the product can be shipped with blue ice or at ambient temperature for short durations [3].

References

- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. ... [mdpi.com]

- 2. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as... [pmc.ncbi.nlm.nih.gov]

- 3. | this compound | TargetMol AChE [targetmol.com]

- 4. A multi-targeted therapeutic potential in Alzheimer's disease [sciencedirect.com]

- 5. Natural AChE Inhibitors from Plants and their Contribution ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Protocol for Leptomerine Bioactivity-Guided Fractionation and Analysis of Related Bioactive Alkaloids

Introduction

Bioactivity-guided fractionation represents a cornerstone approach in natural product drug discovery, enabling researchers to systematically isolate and identify novel therapeutic compounds from complex biological extracts. This method combines sequential separation techniques with relevant biological assays to track active compounds through various purification stages, ensuring that only fractions demonstrating desired bioactivity undergo further investigation. The strategic importance of this approach lies in its ability to efficiently target the specific chemical entities responsible for observed biological effects, thereby accelerating the drug discovery pipeline while minimizing resource expenditure on inactive components.

The exploration of plant-derived alkaloids has yielded numerous clinically valuable drugs, with quinoline and quinazoline alkaloids representing particularly promising structural classes. These nitrogen-containing heterocyclic compounds have demonstrated wide-ranging biological activities, including antitumor, antiparasitic, antibacterial, antifungal, cardioprotective, antiviral, and anti-inflammatory effects [1]. Among these compounds, leptomerine and structurally related alkaloids have attracted significant research interest due to their potentially novel mechanisms of action and therapeutic applications. The structural complexity and diverse biological activities of these compounds make them ideal candidates for detailed phytochemical investigation using bioactivity-guided fractionation protocols.

Experimental Workflow for Bioactivity-Guided Fractionation

The systematic approach to isolating and identifying bioactive natural products requires a meticulously planned workflow that integrates separation science with biological evaluation. The following diagram illustrates the comprehensive protocol for bioassay-guided fractionation:

Figure 1: Comprehensive workflow for bioactivity-guided fractionation of plant-derived compounds. This protocol systematically integrates extraction, biological screening, and compound identification to isolate active natural products efficiently.

This workflow exemplifies the iterative purification process central to bioactivity-guided fractionation, wherein each separation step is directed by biological assay results. The process begins with careful selection and authentication of plant material, followed by systematic extraction using solvents of increasing polarity to capture diverse chemical constituents. Initial crude extract screening identifies promising sources of bioactivity, which then undergo sequential fractionation using chromatographic techniques. At each stage, fractions are evaluated in relevant bioassays, with only active fractions proceeding to subsequent purification steps. This rigorous approach continues until pure, biologically active compounds are isolated and structurally characterized, providing lead compounds for further drug development efforts.

Quantitative Bioactivity Data of Selected Natural Products

Cytotoxic Activity and Selectivity of Plant Extracts

Table 1: Cytotoxic activity and selectivity indices of Australian plant extracts against cancer cell lines

| Plant Extract | HeLa Cell Inhibition (%) | HT29 Cell Inhibition (%) | HuH7 Cell Inhibition (%) | Selectivity Index (SI) Range |

|---|---|---|---|---|

| Gumbi gumbi (GGL) | 100% | 100% | 95% | 0.5–0.73 |

| Kakadu plum seeds (KPS) | >80% | >80% | >80% | 0.72–1.02 |

| Tuckeroo flesh (TKF) | >70% | <50% | >50% | Not reported |

| Tuckeroo seeds (TKS) | >70% | <50% | >50% | Not reported |

| Kakadu plum flesh (KPF) | >70% | <50% | 35% | Not reported |

The cytotoxicity assessment reveals significant variation in both potency and selectivity among different plant extracts. Gumbi gumbi (GGL) extract demonstrated complete cell inhibition in HeLa and HT29 cell lines, with strong activity (95% inhibition) in HuH7 hepatocellular carcinoma cells [2]. Despite this potent cytotoxicity, GGL exhibited lower selectivity indices (0.5–0.73) compared to Kakadu plum seeds (KPS), which showed more moderate but consistent inhibition across all tested cell lines with higher SI values (0.72–1.02) [2]. The selectivity index is a critical parameter in drug discovery, representing the ratio of cytotoxic concentration in normal cells to that in cancer cells, with higher values indicating better therapeutic windows. Interestingly, the data suggests that seeds often contain bioactive components distinct from those in fruit flesh, highlighting the importance of analyzing different plant parts separately.

Antibacterial Effects of Plant Extracts

Table 2: Antimicrobial activity of plant extracts against foodborne pathogens

| Plant Extract | Staphylococcus aureus | Escherichia coli | Salmonella typhi | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Kakadu plum flesh (KPF) | +++++ | +++++ | +++++ | - |

| Tuckeroo flesh (TKF) | ++ | - | - | - |

| Tuckeroo seeds (TKS) | ++ | - | - | - |

| Gumbi gumbi (GGL) | Not reported | Not reported | Not reported | Not reported |

Antimicrobial screening demonstrated that Kakadu plum flesh (KPF) extract possessed broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) pathogens [2]. However, none of the tested extracts showed efficacy against Pseudomonas aeruginosa, a notoriously drug-resistant bacterium with limited permeability to antimicrobial compounds. The observed antibacterial effects correlate with the high phenolic content in KPF, suggesting that polyphenolic compounds may contribute significantly to the antimicrobial mechanism, possibly through membrane disruption or enzyme inhibition. The more limited activity of Tuckeroo extracts against only S. aureus indicates selective antibacterial action that may be exploited for targeting specific pathogens.

Phenolic Content and Antioxidant Capacity

Table 3: Total phenolic content and antioxidant capacity of Australian plant extracts

| Plant Sample | Total Phenolic Content (mg GAE/100g) | Antioxidant Capacity (FRAP, mg TXE/100g) |

|---|---|---|

| Kakadu plum flesh (KPF) | 20,847 ± 2,322 | 100,494 ± 9,487 |

| Burdekin plum flesh (BPF) | 12,442 ± 1,355 | 16,670 ± 2,275 |

| Tuckeroo flesh (TKF) | 9,085 ± 393 | 12,351 ± 1,905 |

| Gumbi gumbi (GGL) | 4,169 ± 57 | 6,742 ± 923 |

| Kakadu plum seeds (KPS) | 2,927 ± 208 | 23,511 ± 1,192 |

The quantitative analysis of phenolic compounds and antioxidant capacity reveals Kakadu plum flesh (KPF) as exceptionally rich in polyphenolic constituents, demonstrating significantly higher values than other tested plants [2]. The strong correlation between total phenolic content and antioxidant capacity suggests that phenolic compounds are major contributors to the observed radical-scavenging activity. This relationship is pharmacologically significant since antioxidants can modulate oxidative stress implicated in numerous chronic diseases, including cancer, neurodegeneration, and inflammatory conditions. The notable antioxidant capacity in Kakadu plum seeds (KPS) despite lower phenolic content indicates the presence of other non-phenolic antioxidants, such as ascorbic acid, which Kakadu plum is known to contain in exceptionally high concentrations [2].

Detailed Experimental Protocols

Plant Material Selection and Extraction Methods

Plant material selection represents the foundational step in natural product research and should be guided by ethnobotanical knowledge, chemotaxonomic relationships, or preliminary screening data. For this compound-containing species, particular attention should be paid to plants in the families Saururaceae, Piperaceae, and Aristolochiaceae, which are known to produce related isoquinoline alkaloids [3]. Specimens should be properly identified by a trained botanist, and voucher specimens deposited in herbarium collections for future reference. Plant materials are typically separated into different organs (leaves, stems, roots, fruits, seeds) as bioactive compound distribution often varies significantly between tissues.

The extraction protocol should employ solvents of increasing polarity to ensure comprehensive extraction of diverse chemical constituents. The following sequential extraction procedure is recommended:

- Dried plant material (100-500g) is ground to a fine powder (particle size <2mm) to increase surface area for efficient extraction.

- Non-polar components are removed by Soxhlet extraction with hexane or petroleum ether (1:10 w/v) for 24 hours.

- Moderate polarity compounds are extracted with chloroform or ethyl acetate (1:10 w/v) for 24 hours using a Soxhlet apparatus or ultrasonic bath.

- Polar constituents are extracted with methanol or ethanol (1:10 w/v) for 24-72 hours with continuous agitation.

- Aqueous extraction is performed using distilled water (1:10 w/v) at 60°C for 24 hours.

All extracts should be concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds, and lyophilized to obtain dry powders for bioassay and further fractionation. The methanolic extract has been shown particularly effective for capturing bioactive phenolic compounds and alkaloids, as demonstrated in studies of Australian flora where it revealed significant cytotoxic and antimicrobial activities [2].

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation employs an iterative approach where each separation step is directed by biological activity testing. The following protocol outlines the key stages:

- Primary screening: Crude extracts are evaluated in a panel of bioassays relevant to the target therapeutic area (e.g., cytotoxicity, antimicrobial activity, enzyme inhibition).

- Active extract fractionation: Biologically active extracts are fractionated using vacuum liquid chromatography (VLC) or flash column chromatography with a stationary phase such as silica gel, Sephadex LH-20, or Diaion HP-20. A stepwise gradient elution is employed, typically starting with non-polar solvents (hexane) and progressing to polar solvents (ethyl acetate, methanol).

- Fraction collection and pooling: Column fractions are collected in equal volumes (100-500mL depending on column size) and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled to reduce the number of samples for biological testing.

- Secondary screening: Pooled fractions are subjected to the same bioassays used in primary screening to identify active fractions.

- Iterative fractionation: Active fractions undergo further separation using techniques such as medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), or counter-current chromatography (CCC).

- Final purification: Nearly pure compounds are obtained through preparative high-performance liquid chromatography (HPLC) using reversed-phase C18 columns and appropriate mobile phase systems.

- Structure elucidation: Purified bioactive compounds are characterized using spectroscopic techniques including NMR (1D and 2D), mass spectrometry, UV-Vis, and IR spectroscopy.

This systematic approach ensures that only fractions exhibiting desired bioactivity advance through the purification cascade, efficiently leading to the isolation of active principles [2].

Chemical Profiling and Compound Identification

HPLC Phenolic Profiling Protocol

High-performance liquid chromatography (HPLC) provides a powerful tool for chemical profiling of plant extracts and fractions. The following protocol is optimized for phenolic compound analysis:

- Column: Reversed-phase C18 column (250 × 4.6 mm, 5μm particle size)

- Mobile phase: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)

- Gradient program: 0 min (5% B), 0-5 min (5-15% B), 5-15 min (15-25% B), 15-30 min (25-40% B), 30-40 min (40-60% B), 40-45 min (60-95% B), 45-50 min (95% B), 50-52 min (95-5% B), 52-60 min (5% B)

- Flow rate: 1.0 mL/min

- Injection volume: 10-20μL

- Detection: Diode array detector (DAD) with monitoring at 254 nm, 280 nm, and 320 nm

- Temperature: 25°C

For quantitative analysis, prepare standard solutions of reference compounds (gallic acid, protocatechuic acid, 4-hydroxybenzoic acid, syringic acid, ellagic acid, t-ferulic acid) at concentrations of 10, 50, 100, 250, and 500 μg/mL. Inject each standard in triplicate and plot peak areas against concentrations to generate calibration curves. Identify compounds in samples by comparing retention times and UV spectra with standards, and quantify using the established calibration curves [2].

Advanced Spectroscopic Techniques for Alkaloid Characterization

Structural elucidation of alkaloids like this compound requires a comprehensive spectroscopic approach. The following techniques provide complementary structural information:

NMR Spectroscopy:

- ¹H NMR (500-800 MHz) provides information on proton environments and coupling patterns.

- ¹³C NMR (125-200 MHz) reveals the carbon skeleton of the molecule.

- 2D NMR experiments including COSY, HSQC, HMBC, and NOESY establish connectivity through bonds and through space.

Mass Spectrometry:

- High-resolution ESI-MS or MALDI-TOF for precise molecular formula determination.

- Tandem MS/MS fragmentation studies for structural confirmation.

X-ray Crystallography:

- Single-crystal X-ray diffraction for unambiguous structural determination when suitable crystals can be obtained.

For quinoline and quinazoline alkaloids, characteristic spectroscopic features include aromatic proton signals in the ¹H NMR spectrum (δ 7.5-9.0 ppm), carbon signals corresponding to the heterocyclic system in the ¹³C NMR spectrum, and typical fragmentation patterns in mass spectrometry [1]. The application of these techniques to this compound and related compounds facilitates complete structural characterization, including stereochemical assignments.

Bioactivity Assessment Methods

Cytotoxicity and Anticancer Activity Assays

Cytotoxicity evaluation represents a crucial step in identifying potential anticancer agents. The following protocol details the MTS assay for assessing cell viability:

- Cell lines: Maintain relevant cancer cell lines (e.g., HeLa cervical adenocarcinoma, HT29 colorectal adenocarcinoma, HuH7 hepatocellular carcinoma) and normal control cells (e.g., PH5CH8 normal hepatic epithelia) in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

- Sample preparation: Prepare serial dilutions of test extracts/fractions in DMSO (final concentration ≤0.5%) and further dilute in culture medium.

- Cell seeding: Seed cells in 96-well plates at optimal densities (5,000-15,000 cells/well depending on cell type) and incubate for 24 hours to allow attachment.

- Treatment: Replace medium with sample-containing medium and incubate for 48-72 hours.

- Viability assessment: Add MTS reagent (20 μL/well) and incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader.

- Data analysis: Calculate percentage viability compared to DMSO-treated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves.

- Selectivity index (SI) calculation: Compute SI as the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells [2].

For mechanistic studies, additional endpoints can include:

- Flow cytometry with 7-AAD or Annexin V/PI staining for apoptosis detection.

- Cell cycle analysis using propidium iodide staining.

- Mitochondrial membrane potential assessment using JC-1 or TMRM dyes.

- Reactive oxygen species measurement using DCFH-DA.

Antimicrobial Susceptibility Testing

Antimicrobial activity evaluation follows standardized protocols with modifications for natural product screening:

- Bacterial strains: Maintain reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Salmonella typhi ATCC 14028, Pseudomonas aeruginosa ATCC 27853) bacteria on appropriate agar slants.

- Inoculum preparation: Adjust turbidity of bacterial suspensions in broth medium to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

- Sample preparation: Prepare serial two-fold dilutions of test samples in appropriate solvent and further dilute in culture broth.

- Microdilution assay: Add 100 μL of bacterial suspension to 100 μL of sample dilution in 96-well plates. Include growth controls and solvent controls.

- Incubation: Incubate plates at 37°C for 18-24 hours.

- Minimum Inhibitory Concentration (MIC) determination: Identify the lowest concentration that completely inhibits visible growth.

- Minimum Bactericidal Concentration (MBC) determination: Subculture aliquots from wells showing no growth onto agar plates. MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [2].

Conclusion

The bioactivity-guided fractionation protocol presented herein provides a robust framework for the systematic discovery of bioactive natural products, with specific application to this compound and related alkaloids. This comprehensive approach integrates advanced separation techniques with relevant biological assays to efficiently isolate and characterize compounds with therapeutic potential. The quantitative data presented on Australian plant extracts demonstrates the successful application of this methodology, revealing significant cytotoxic and antimicrobial activities correlated with specific phytochemical profiles.

The structural diversity and potent bioactivities of quinoline and quinazoline alkaloids, including this compound and related compounds, underscore their importance as potential lead structures for drug development. Their documented effects against cancer cells and pathogenic microorganisms, combined with their novel mechanisms of action, position them as promising candidates for further investigation. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic properties, and in vivo validation of efficacy and safety profiles. The continued application of bioactivity-guided fractionation to unexplored and ethnobotanically significant plant species will undoubtedly yield additional novel chemical entities with potential to address unmet medical needs.

References

Leptomerine in Alzheimer's Disease Research: Application Note

1. Introduction and Source Leptomerine is an alkaloid identified from the plant Esenbeckia leiocarpa (Rutaceae family) that has shown potential in Alzheimer's disease (AD) research due to its potent anticholinesterase activity [1]. This aligns with the current exploration of phytochemicals as multi-targeted therapeutic sources for AD, given their often fewer side effects compared to synthetic drugs [2]. The cholinergic hypothesis, which posits that a decline in acetylcholine is a key contributor to the cognitive symptoms of AD, remains a cornerstone of one major therapeutic approach [3].

2. Proposed Mechanism of Action The primary documented mechanism of this compound is the inhibition of acetylcholinesterase (AChE) [1]. By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability and potentially ameliorating cholinergic deficits.

Beyond this classic mechanism, AChE inhibitors can have non-cholinergic roles. AChE is known to colocalize with amyloid-β (Aβ) deposits and can promote the formation of toxic amyloid fibrils [2]. Some AChE inhibitors, particularly those that bind to the Peripheral Anionic Site (PAS) of the enzyme, may not only boost acetylcholine but also prevent AChE from accelerating the assembly of Aβ into toxic oligomers [4]. While this PAS-related action has been demonstrated for other plant-derived compounds (e.g., ceanothane triterpenes) [4], it represents a plausible and highly desirable multi-target mechanism that future research on this compound should investigate.

3. Quantitative Activity Data The following table summarizes the key quantitative finding from the available literature:

Table 1: Documented Cholinesterase Inhibitory Activity of this compound

| Assay Type | Target Enzyme | Reported Result | Citation |

|---|---|---|---|

| In vitro AChE inhibition assay | Acetylcholinesterase (AChE) | "Potent anticholinesterasic activity" | [1] |

Specific quantitative data (such as IC₅₀ values) for this compound's activity against AChE and butyrylcholinesterase (BChE) were not available in the search results. The activity is reported qualitatively.

4. Experimental Protocols Below is a generalized protocol for evaluating the anticholinesterase activity of a plant-derived compound like this compound, adapted from standard methodologies referenced in the search results [4].

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

4.1 Principle This spectrophotometric assay is based on the method of Ellman. Acetylthiocholine is used as a substrate. AChE hydrolyzes it to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, which can be detected at 412 nm. An inhibitor will reduce the rate of this reaction.

4.2 Reagents and Equipment

- Acetylcholinesterase (e.g., from Electrophorus electricus)

- Acetylthiocholine iodide (ATCI)

- 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

- Sodium phosphate buffer (0.1 M, pH 8.0)

- Test compound (this compound) dissolved in suitable solvent (e.g., DMSO)

- Microplate reader or spectrophotometer capable of reading at 412 nm

- 96-well microplates

4.3 Procedure

- Solution Preparation: Prepare a solution of AChE (0.2 U/mL) and DTNB (0.315 mM) in sodium phosphate buffer.

- Initial Mixture: In a 96-well plate, add 25 µL of the test compound (this compound) at various concentrations and 125 µL of the DTNB solution.

- Reaction Initiation: Add 25 µL of the AChE solution to start the reaction. Incubate for 15 minutes at room temperature.

- Substrate Addition: Add 25 µL of ATCI (0.315 mM) to the mixture.

- Kinetic Measurement: Immediately monitor the absorbance at 412 nm for 5-10 minutes.

- Controls: Include a blank (all reagents except AChE), a negative control (all reagents with solvent instead of test compound), and a positive control (e.g., donepezil or galantamine).

4.4 Data Analysis

Calculate the percentage of inhibition using the formula:

Inhibition (%) = [(Rate_negative_control - Rate_sample) / Rate_negative_control] × 100

The IC₅₀ value (concentration that inhibits 50% of enzyme activity) can be determined by plotting inhibition percentage against log(concentration) and performing non-linear regression analysis.

5. Signaling Pathway Context this compound's primary action influences the cholinergic signaling pathway. Furthermore, research into other AD therapeutics highlights the importance of cross-talk between multiple signaling pathways, including Wnt/β-catenin, which is involved in synaptic integrity and is inhibited by Aβ, and leptin signaling, which has been shown to decrease Aβ production and tau phosphorylation [5] [6] [3]. The following diagram illustrates the potential multi-target interplay in AD that a compound like this compound could engage in.

Future Research Directions

Given the limited but promising data on this compound, future research should focus on:

- Quantitative Profiling: Determining IC₅₀ values against both AChE and butyrylcholinesterase (BChE) to establish potency and selectivity [4].

- Mechanistic Studies: Investigating its specific binding site on AChE (e.g., catalytic site vs. peripheral anionic site) using kinetic studies and molecular docking [4].

- Multi-Target Assessment: Evaluating its effects on other key AD pathologies, such as Aβ aggregation, tau phosphorylation, and oxidative stress [2] [3].

- In Vivo Validation: Conducting studies in transgenic AD animal models to confirm cognitive benefits and explore pharmacokinetics.

Conclusion